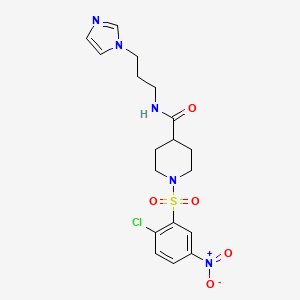

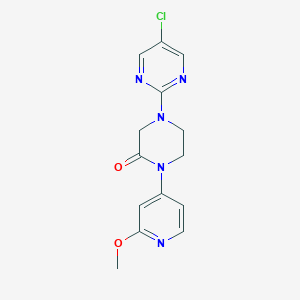

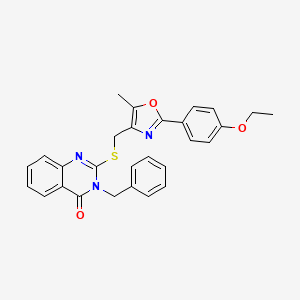

2-(3-Methoxypyridin-2-yl)propan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxypyridin-2-yl)propan-2-amine, also known as methoxypyridine or 2-MP, is an organic compound with a wide range of applications in scientific research. Its unique combination of chemical properties makes it a valuable tool for organic synthesis and drug discovery. 2-MP is a versatile building block for the synthesis of a variety of compounds due to its ability to form strong hydrogen bonds and its reactivity towards a range of functional groups. Its ability to form hydrogen bonds also makes it a useful tool for studying the interactions between proteins, nucleic acids, and other biomolecules.

Scientific Research Applications

Structural Modifications to Reduce Mutagenicity and Drug-Drug Interactions :Studies have focused on modifying the structure of compounds containing 3-methoxy-2-aminopyridine (a related structure to 2-(3-Methoxypyridin-2-yl)propan-2-amine) to minimize safety risks like mutagenic potential and time-dependent drug-drug interaction. These modifications aimed at blocking the formation of reactive metabolites, thus reducing the potential for adverse interactions (Palmer et al., 2012).

Applications in Medicinal Chemistry and Drug Development

Inhibition of Oncogenic Kinases :The derivatives of 2-(3-Methoxypyridin-2-yl)propan-2-amine have shown potential in inhibiting oncogenic kinases, indicating their relevance in developing treatments for cancer and other diseases. For instance, the compound 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid was identified as a potent and selective antagonist of a particular receptor, showcasing its potential in treating osteoporosis (Hutchinson et al., 2003).

Applications in Materials Science and Polymer Chemistry

Radiation-Induced Hydrogels Modification :The compound and its derivatives have been used to modify radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reactions. These modified hydrogels exhibited increased thermal stability and promising biological activities, indicating their potential use in medical applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name |

2-(3-methoxypyridin-2-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,10)8-7(12-3)5-4-6-11-8/h4-6H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWFFKHFHVZSPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC=N1)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxypyridin-2-yl)propan-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate](/img/structure/B2432676.png)

![5-(Trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyridinecarbonitrile](/img/structure/B2432679.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2432683.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one](/img/structure/B2432685.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2432689.png)

![2-chloro-4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2432691.png)